Ethylidenecyclopentane
Overview
Description
Ethylidenecyclopentane is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with an ethylidene group attached . The IUPAC Standard InChI for this compound isInChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3
. Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. For instance, it has a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . It also has specific density values for different states and temperatures .Scientific Research Applications
1. Ethylene Inhibition in Plants
Ethylidenecyclopentane has been investigated in the context of ethylene inhibition in plants. Research by Blankenship and Dole (2003) discusses 1-methylcyclopropene (1-MCP), a compound structurally related to this compound, as an inhibitor of ethylene action in a broad range of fruits, vegetables, and floriculture crops. This compound has significantly advanced the understanding of ethylene's role in plants and is effective in low concentrations (Blankenship & Dole, 2003).
2. Agricultural Applications
In the agricultural sector, ethylidenecyclopropene derivatives like 1-MCP have been used to delay ripening and senescence in fruits and vegetables, as highlighted by Watkins (2006). This has implications for extending shelf life and maintaining quality in produce (Watkins, 2006).
3. Ethylene Receptor Interactions
Sisler and Serek (2003) explored compounds interacting with the ethylene receptor in plants, including 1-MCP. Their findings suggest that such compounds can protect plants against ethylene, thereby extending the life of plant material. This is particularly relevant for ethylene-sensitive flowers and fruits (Sisler & Serek, 2003).
4. Impact on Plant Growth and Development
The inhibition of ethylene by compounds like 1-MCP has a profound effect on plant growth and development. For instance, research by Oeller et al. (1991) demonstrated that antisense RNA to the enzyme responsible for ethylene biosynthesis in tomatoes can inhibit fruit ripening. This suggests that ethylidenecyclopropene derivatives could be used to manipulate the ripening process in agricultural products (Oeller et al., 1991).
5. Chemical Synthesis and Reactions
This compound is also significant in the field of chemical synthesis. Brain et al. (1972) investigated a Wittig reaction involving a novel rearrangement with ethylidenetriphenylphosphorane, providing insights into chemical synthesis techniques (Brain et al., 1972).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of cyclopentane, which is a class of compounds known to have various biological activities . .
Mode of Action
The mode of action of Ethylidenecyclopentane is not well-documented. As a cyclopentane derivative, it may share some of the properties of this class of compounds. For instance, some cyclopentane derivatives are known to have antioxidant action . .
Biochemical Pathways
Some cyclopentane derivatives are known to act as antioxidants, suggesting they may affect pathways related to oxidative stress . .
Result of Action
As a cyclopentane derivative, it may share some of the properties of this class of compounds, such as antioxidant activity . .
Properties
IUPAC Name |
ethylidenecyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONKRKBGTZDZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175739 | |
Record name | Ethylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2146-37-4 | |
Record name | Ethylidenecyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2146-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylidenecyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylidenecyclopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74129 | |
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Record name | Ethylidenecyclopentane | |
Source | EPA DSSTox | |
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Record name | Ethylidenecyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.740 | |
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Record name | Ethylidenecyclopentane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the unexpected rearrangement observed in the Wittig reaction of cyclopentanone with ethylidenetriphenylphosphorane?
A: Instead of the expected ethylidenecyclopentane, this reaction yielded ethylidenecyclohexane. [] The study confirmed the structures of the intermediates and final product through X-ray crystallography, revealing a ring expansion during the reaction. [] This finding highlights the importance of understanding potential rearrangement pathways in organic synthesis.
Q2: What is known about the physicochemical properties of this compound?
A: One study investigated the heat of vaporization and gaseous heat of formation of this compound along with other cyclic alkenes. [] The study concluded that, in both 5- and 6-membered rings, the internal double bond is thermodynamically favored over the exocyclic double bond by approximately 0.5 kcal/mol. []
Q3: Has this compound been utilized in the total synthesis of natural products?
A: Yes, a novel (Z)-ethylidenecyclopentane annulation method, employing specifically designed organostannane reagents, enabled the total synthesis of (±)-oplopanone, (±)-8-epi-oplopanone, and (±)-anhydrooplopanone. [, , , , ] This methodology highlights the utility of this compound as a building block in complex molecule synthesis.
Q4: Are there alternative reagents or methods for achieving similar (Z)-ethylidenecyclopentane annulations?
A: While the organostannane-based methodology proved effective, researchers have also explored alternative approaches. One study reported the use of a Grignard reagent, generated from the transmetallation of ethyl (Z)-3-trimethylstannyl-3-pentenoate, in a copper(I)-catalyzed conjugate addition to enones, leading to the formation of (Z)-ethylidenecyclopentane structures. [] This alternative approach provides additional synthetic flexibility for constructing these ring systems.
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